D-Homoserine
Overview
Description
D-Homoserine is the D-enantiomer of homoserine . It is a homoserine and a D-alpha-amino acid . It is an enantiomer of L-homoserine . It is a tautomer of a D-homoserine zwitterion . D-Homoserine is used for the synthesis of bacterial polysaccharids such as the O-antigen of Acinetobacter lwoffii EK30A . D-Homoserine is used to produce atypical serine protease(s) for mechanism studies .
Synthesis Analysis
Homoserine dehydrogenase (HSD) is an oxidoreductase in the aspartic acid pathway . This enzyme coordinates a critical branch point of the metabolic pathway that leads to the synthesis of bacterial cell-wall components such as L-lysine and m-DAP in addition to other amino acids such as L-threonine, L-methionine .
Molecular Structure Analysis
D-homoserine is the D-enantiomer of homoserine . It is a homoserine and a D-alpha-amino acid . It is an enantiomer of a L-homoserine . It is a tautomer of a D-homoserine zwitterion .
Chemical Reactions Analysis
The chemical reactions and pathways involving homoserine, alpha-amino-gamma-hydroxybutyric acid, an intermediate in the biosynthesis of cystathionine, threonine, and methionine .
Physical And Chemical Properties Analysis
D-Homoserine has a molecular formula of C4H9NO3 . Its molecular weight is 119.12 g/mol . It appears as white crystals . The melting point is 201-209 °C . The optical rotation is [a]D20 = +8 ± 2º (C=2 in H2O) .
Scientific Research Applications
-
Quorum Sensing in Bacteria
- Field : Microbiology
- Application : D-Homoserine is used in the design of N-Acyl Homoserine Lactone analogues, which are small signaling molecules used by many Gram-negative bacteria for coordinating their behavior as a function of their population density . This process, known as Quorum Sensing (QS), regulates various gene expressions, including growth, virulence, biofilms formation, and toxin production .
- Method : The modulation of QS appears as a possible complementary approach in antibacterial strategies. Analogues and mimics of AHLs are therefore biologically relevant targets .
- Results : The contribution of heterocyclic chemistry in the design of AHLs analogues has been summarized, insisting on the way heterocyclic building blocks can serve as replacements of the lactone moiety, as a bioisostere for the amide group, or as an additional pattern appended to the side chain .
-
Quorum Sensing in Food, Agriculture, and Nanomedicine
- Field : Food Science, Agriculture, Nanomedicine
- Application : The knowledge about QS mechanism can be exploited for the benefit of humans and the environment .
- Method : The most promising studies on QS and their resulting applications in different fields of global interest: food, agriculture and nanomedicine have been reported .
- Results : The research aims to understand how QS can be beneficial in these fields .
-
Cell-to-Cell Communication in Acinetobacter nosocomialis
- Field : Microbiology
- Application : D-Homoserine is used in the production of N-3-hydroxy dodecanoyl-DL-homoserine lactone (OH-dDHL) by an AnoR/I two-component system in Acinetobacter nosocomialis .
- Method : The OH-dDHL-driven apoptotic mechanisms in hosts have been studied .
- Results : The specific outcomes of this research have not been clearly defined .
-
Control of Bacterial Biofilm Formation
- Field : Microbiology
- Application : D-Homoserine is used in the production of autoinducers (AIs), small diffusible signaling molecules that bacteria use to regulate diverse arrays of functions, including virulence and biofilm formation .
- Method : The interference with QS by using QS inhibiting agents, including QS inhibitors (QSIs) and quorum quenching (QQ) enzymes, to reduce or even completely repress the biofilm formation of pathogenic bacteria is a promising approach to control bacterial infections .
- Results : This approach has been used to control bacterial infections .
-
Applications in Food, Agriculture, and Nanomedicine
- Field : Food Science, Agriculture, Nanomedicine
- Application : The knowledge about QS mechanism can be exploited for the benefit of humans and the environment .
- Method : The most promising studies on QS and their resulting applications in different fields of global interest: food, agriculture and nanomedicine have been reported .
- Results : The research aims to understand how QS can be beneficial in these fields .
-
Applications in Bioremediation and Agriculture
- Field : Environmental Science, Agriculture
- Application : Understanding QS related mechanisms is a key step in many applications including anti-pathogen, anti-biofilm, sustainable microbial fuel, bioremediation and agriculture .
- Method : The specific methods of application or experimental procedures are not clearly defined .
- Results : The specific outcomes of this research have not been clearly defined .
-
Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation
- Field : Microbiology
- Application : D-Homoserine is used in the production of autoinducers (AIs), small diffusible signaling molecules that bacteria use to regulate diverse arrays of functions, including virulence and biofilm formation .
- Method : The interference with QS by using QS inhibiting agents, including QS inhibitors (QSIs) and quorum quenching (QQ) enzymes, to reduce or even completely repress the biofilm formation of pathogenic bacteria is a promising approach to control bacterial infections .
- Results : This approach has been used to control bacterial infections .
-
Applications in Food, Agriculture, and Nanomedicine
- Field : Food Science, Agriculture, Nanomedicine
- Application : The knowledge about QS mechanism can be exploited for the benefit of humans and the environment .
- Method : The most promising studies on QS and their resulting applications in different fields of global interest: food, agriculture and nanomedicine have been reported .
- Results : The research aims to understand how QS can be beneficial in these fields .
-
Applications in Bioremediation and Agriculture
- Field : Environmental Science, Agriculture
- Application : Understanding QS related mechanisms is a key step in many applications including anti-pathogen, anti-biofilm, sustainable microbial fuel, bioremediation and agriculture .
- Method : The specific methods of application or experimental procedures are not clearly defined .
- Results : The specific outcomes of this research have not been clearly defined .
Safety And Hazards
D-Homoserine should be kept away from sources of ignition . All equipment containing material should be grounded . Dust formation and breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided . Personal protective equipment should be used . Chemical impermeable gloves should be worn . Adequate ventilation should be ensured . All sources of ignition should be removed . Personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .
Future Directions
Quorum sensing signaling molecules are not only able to control microbial community behavior but can likewise regulate the physiological status of host cells . This opens up possible opportunities for application in combating human and animal diseases by blocking the pathways through which quorum sensing signaling molecules exert their functions .
properties
IUPAC Name |
(2R)-2-amino-4-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUYVFTDYCKQA-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209022 | |
Record name | D-Homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Homoserine | |
CAS RN |
6027-21-0 | |
Record name | D-Homoserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6027-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Homoserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Homoserine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOSERINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VK5MQ3TVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.